

## What is the chemical structure of Aspinonene?

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### Compound of Interest

Compound Name: Aspinonene  
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## Aspinonene: A Comprehensive Technical Guide

This technical guide offers an in-depth overview of **Aspinonene**, a fungal secondary metabolite. It is intended for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, biosynthesis, and isolation. While the biological profile of **Aspinonene** is not yet extensively studied, this guide also explores potential biological activities and relevant experimental protocols based on structurally related compounds.

## Chemical Structure and Physicochemical Properties

**Aspinonene** is a polyketide natural product first isolated from the fungus *Aspergillus ochraceus*.<sup>[1]</sup> Its structure is characterized by a nine-carbon backbone that includes an epoxide ring, a vinyl ether, and multiple hydroxyl groups, presenting a complex stereochemistry.<sup>[2][3]</sup> The systematic IUPAC name for **Aspinonene** is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.<sup>[2][4][5]</sup>

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic characterization data for **Aspinonene**.

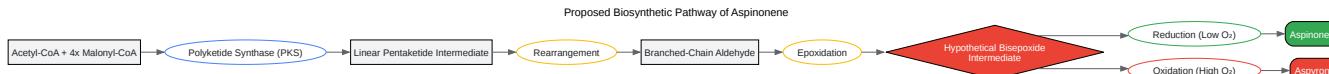
Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>4</sub>	[1][2][5]
Molecular Weight	188.22 g/mol	[1][2][5]
IUPAC Name	(E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol	[2][4][5]
CAS Number	157676-96-5	[1][2]
Appearance	Colorless oil	[2][6]
Solubility	Soluble in methanol, DMSO, and chloroform	[2][6]

Spectroscopic Method	Description
<sup>1</sup> H-NMR	Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons have been used for structural determination. <sup>[6][7]</sup>
<sup>13</sup> C-NMR	Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons confirm the carbon skeleton. <sup>[7]</sup>
Mass Spectrometry	The molecular ion peak is consistent with the molecular formula C <sub>9</sub> H <sub>16</sub> O <sub>4</sub> . <sup>[7]</sup>

## Biosynthesis of Aspinonene

**Aspinonene** is a branched pentaketide derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.<sup>[2]</sup> Its biosynthesis is closely intertwined with that of aspyrone, another secondary metabolite produced by *Aspergillus ochraceus*.<sup>[1][8]</sup> The pathways for these two molecules diverge from a common hypothetical bisepoxide intermediate.<sup>[8][9]</sup> The final step is determined by the cellular redox state, which is influenced by the concentration of dissolved

oxygen during fermentation.<sup>[8][9]</sup> High oxygen levels favor an oxidation reaction to produce aspyrone, whereas lower oxygen levels lead to a reductive reaction, yielding **Aspinonene**.<sup>[8][9]</sup>



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Proposed biosynthetic pathway of **Aspinonene**.

## Experimental Protocols

### 3.1. Isolation of **Aspinonene** from *Aspergillus ochraceus*

The following protocol is based on the methodology described for the initial discovery and isolation of **Aspinonene**.<sup>[1]</sup>

#### 1. Fermentation:

- Organism: *Aspergillus ochraceus* (e.g., strain DSM-7428).
- Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is reported to be crucial for **Aspinonene** production.
- Conditions: Cultivate the fungus in stirred fermentors (e.g., 10 dm<sup>3</sup>). Maintain the pH between 3.5 and 4.5. The logarithmic growth phase typically continues for approximately 100 hours.

#### 2. Extraction:

- Separate the fungal mycelium from the culture broth via filtration.
- Extract the culture filtrate successively three times with equal volumes of chloroform, followed by three extractions with equal volumes of ethyl acetate.
- Combine the ethyl acetate layers and concentrate under reduced pressure to yield a crude brown oil.

#### 3. Purification:

- Subject the crude oil to column chromatography on silica gel (e.g., column size 40 x 3.5 cm).
- Elute the column with a chloroform-methanol solvent system (e.g., 9:1 v/v).
- Perform further purification of the **Aspinonene**-containing fractions by gel-permeation chromatography using Sephadex LH-20 (e.g., column size 1 cm) with methanol as the eluent.
- The reported yield of pure **Aspinonene** is approximately 68 mg per dm<sup>3</sup> of culture broth from a 10 dm<sup>3</sup> fermentor.<sup>[1]</sup>

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General experimental workflow for **Aspinonene**.

### 3.2. Cytotoxicity Assay (MTT Assay)

While specific data for **Aspinonene** is lacking, this standard protocol is used to assess the cytotoxic potential of related compounds.

- Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
- Protocol:
  - Cell Seeding: Seed cancer cells in 96-well plates (e.g., at a density of  $5 \times 10^3$  cells/well) and incubate for 24 hours.
  - Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
  - MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  - Formazan Solubilization: Remove the medium and add 150  $\mu$ L of a solvent like DMSO to each well to dissolve formazan crystals.
  - Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC<sub>50</sub> value (the concentration that causes 50% inhibition of cell growth) is calculated from dose-response curves.

### 3.3. Antibacterial Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds like **Aspinonene**.

- Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.
- Protocol:
  - Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
  - Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., to a final concentration of  $10^5$  CFU/mL). Include positive (inoculum, no compound) and negative (broth only) controls.
  - Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
  - MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity (growth).

## Potential Biological Activity and Signaling Pathways

To date, extensive biological activity screening data for **Aspinonene** itself, such as IC<sub>50</sub> values, are not widely available in the public domain. However, the structural similarity of **Aspinonene** to other bioactive fungal polyketides suggests it may possess interesting pharmacological properties. For instance, studies on a related dimeric naphthopyrone have revealed a mechanism of cytotoxicity involving the induction of apoptosis through PI3K/Akt signaling pathway. While this pathway has not been confirmed for **Aspinonene**, it represents a plausible mechanism of action to be investigated.

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Proposed ROS-mediated PI3K/Akt apoptotic pathway for a related compound. <[11]([The unique chemical structure and its biosynthetic relationship with other active compounds make \*\*Aspinonene\*\* an interesting candidate for future biological screening and drug discovery efforts.](https://www.google.com/ur...sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEle5ZLbC1Dg9rGzftc_JVaKNAU03JDAAeRocMypLMtj5PJpgyaX68RyjVPb0XipUoPvLmWeq_jaJRz3rIjGoWgSIJzBXZLowj11qfdHyAhdEmJ4cQ4FFrVdJVAYXNb1t04HzMS-06Yn_Kf0XV55TBsfXgpHKLFyeJEDlHPoJMyUmGHZLyr_0eWK9sjEfIE7ayzF3dm-j_MdRZIg7IwZVhAIolBP7k%3D)]/cent</p></div><div data-bbox=)

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